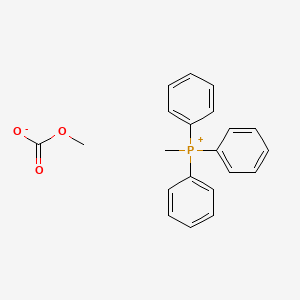

Methyltriphenylphosphonium methylcarbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Methyltriphenylphosphonium methylcarbonate can be prepared by reacting triphenylphosphine with dimethylcarbonate . The reaction involves the quaternarization of triphenylphosphine with dimethylcarbonate, resulting in the formation of the this compound salt . This preparation method is considered environmentally friendly as it avoids the use of halides and bases .

Chemical Reactions Analysis

Methyltriphenylphosphonium methylcarbonate primarily undergoes Wittig reactions, which are used to form carbon-carbon double bonds (alkenes) from aldehydes and ketones . The reaction conditions typically involve heating the compound with the carbonyl compound in a solvent, without the need for bases or halides . The major products formed from these reactions are alkenes .

Scientific Research Applications

Methyltriphenylphosphonium methylcarbonate is widely used in scientific research, particularly in the field of organic chemistry. It is employed as a reagent for the Wittig vinylation of aldehydes and ketones, facilitating the synthesis of alkenes . This compound is also used in green chemistry applications due to its environmentally friendly reaction conditions . Additionally, it has been proven to be an efficient catalyst for the N-methylation of amines and carbon dioxide in the presence of polymethylhydrosiloxane under mild conditions .

Mechanism of Action

The mechanism of action of methyltriphenylphosphonium methylcarbonate involves the formation of a latent ylide, which promotes the Wittig vinylation of aldehydes and ketones . The compound’s reactivity is attributed to the particularly short anion-cation distance measured by X-ray diffraction in the this compound salt . This short distance facilitates the formation of the ylide and its subsequent reaction with carbonyl compounds to form alkenes .

Comparison with Similar Compounds

Methyltriphenylphosphonium methylcarbonate is unique in its ability to perform halide and base-free Wittig reactions . Similar compounds include methyltriphenylphosphonium bromide and methyltriphenylphosphonium chloride, which are also used in Wittig reactions but require the presence of halides and bases . The environmentally friendly nature of this compound sets it apart from these similar compounds .

Properties

Molecular Formula |

C21H21O3P |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

methyl carbonate;methyl(triphenyl)phosphanium |

InChI |

InChI=1S/C19H18P.C2H4O3/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-2(3)4/h2-16H,1H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

FALLFMKOBMQQNQ-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.